molecular formula C12H10FNOS2 B3869945 3-ethyl-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-ethyl-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B3869945
M. Wt: 267.3 g/mol
InChI Key: AUOZNYOKBCLGDQ-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. This compound is also known as EF24 and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of EF24 involves the inhibition of NF-kB activity. NF-kB is a transcription factor that regulates the expression of genes involved in inflammation and cancer. EF24 binds to NF-kB and prevents its translocation to the nucleus, thereby inhibiting the expression of pro-inflammatory and pro-cancer genes.
Biochemical and Physiological Effects:
EF24 has been shown to exhibit anti-inflammatory and anti-cancer effects in vitro and in vivo. It has also been found to reduce oxidative stress and improve mitochondrial function. EF24 has been shown to be well-tolerated in animal studies and has a favorable pharmacokinetic profile.

Advantages and Limitations for Lab Experiments

EF24 has several advantages for use in lab experiments. It is a highly pure compound that can be synthesized in large quantities. It has been extensively studied for its potential applications in medicinal chemistry and has a well-characterized mechanism of action. However, EF24 also has some limitations. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Further studies are needed to determine the optimal dosage and treatment regimen for EF24.

Future Directions

EF24 has several potential future directions for research. It can be further optimized to improve its potency and selectivity for specific targets. EF24 can also be used as a scaffold for the development of new anti-inflammatory and anti-cancer drugs. Additionally, EF24 can be used in combination with other drugs to enhance their efficacy and reduce side effects. Further studies are needed to fully understand the potential of EF24 in various fields of research.
In conclusion, EF24 is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized, and it has been extensively studied for its potential applications in medicinal chemistry. EF24 has a well-characterized mechanism of action and has been found to exhibit anti-inflammatory and anti-cancer effects. However, further studies are needed to fully understand its potential and limitations.

Scientific Research Applications

EF24 has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. EF24 has been found to inhibit the activity of NF-kB, a transcription factor that plays a crucial role in inflammation and cancer. EF24 has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

(5E)-3-ethyl-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNOS2/c1-2-14-11(15)10(17-12(14)16)7-8-3-5-9(13)6-4-8/h3-7H,2H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOZNYOKBCLGDQ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)F)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=C(C=C2)F)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-3-ethyl-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethyl-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

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